Acide orsellinique

Vue d'ensemble

Description

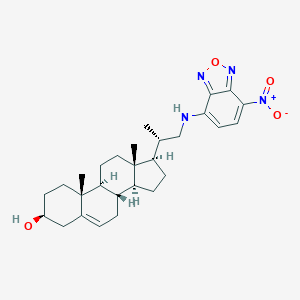

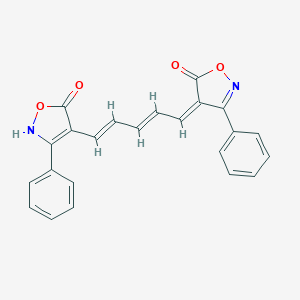

L’acide orsellinique, également connu sous le nom d’acide 2,4-dihydroxy-6-méthylbenzoïque, est un acide phénolique qui joue un rôle important dans la biochimie des lichens. C’est une sous-unité courante des depsides, qui sont des composés présents dans divers lichens.

Applications De Recherche Scientifique

Orsellinic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various compounds.

Medicine: Some derivatives of orsellinic acid, such as mycophenolic acid, are used as immunosuppressive drugs.

Industry: Orsellinic acid is used in the production of various industrial chemicals and pharmaceuticals.

Mécanisme D'action

Le mécanisme d’action de l’acide orsellinique implique son interaction avec diverses cibles et voies moléculaires. Il est biosynthétisé par une voie de polykétide, qui implique l’action des enzymes synthétase de polykétides . Ces enzymes facilitent la formation d’this compound à partir de précurseurs plus simples.

Safety and Hazards

Orsellinic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Orientations Futures

The advent of synthetic biology has yielded fruitful studies on orsellinic acid-derived meroterpenoids, which reportedly possess important biological activities . Genomics and transcriptomics have significantly accelerated the discovery of the biosynthetic genes for orsellinic acid-derived fungal and plant meroterpenoids . With the knowledge of the biosynthetic machinery, combinatorial and engineered biosyntheses have yielded novel molecules with improved bioactivities . These studies will lay the foundation for the production of meroterpenoids with novel medicinal properties .

Analyse Biochimique

Biochemical Properties

Orsellinic acid plays a crucial role in biochemical reactions, particularly in the biosynthesis of secondary metabolites. It interacts with several enzymes, including polyketide synthases, which catalyze its formation by condensing acetyl-CoA with malonyl-CoA units . Additionally, orsellinic acid is involved in the synthesis of complex fungal metabolites and lichens, where it serves as a building block . The interactions of orsellinic acid with these enzymes are essential for the production of various bioactive compounds.

Cellular Effects

Orsellinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit biological activities such as anti-HIV and immunosuppressive effects . The compound affects cell function by modulating the expression of specific genes and proteins involved in these pathways. For example, orsellinic acid derivatives have been found to improve short-term memory in Alzheimer’s disease models .

Molecular Mechanism

At the molecular level, orsellinic acid exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The polyketide synthase enzyme responsible for its biosynthesis, such as ArmB from Armillaria mellea, catalyzes the condensation of acetyl-CoA with malonyl-CoA units . Further modifications by decarboxylases and tyrosinase-like proteins lead to the production of bioactive metabolites. These interactions are crucial for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of orsellinic acid can change over time due to its stability and degradation. Studies have shown that orsellinic acid and its derivatives can be produced efficiently in heterologous hosts like Aspergillus oryzae, with yields varying based on the carbon source used . The stability of orsellinic acid in different conditions and its long-term effects on cellular function are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of orsellinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-HIV activity, while higher doses could potentially lead to toxic or adverse effects . Understanding the threshold effects and the safe dosage range is crucial for its application in therapeutic settings.

Metabolic Pathways

Orsellinic acid is involved in several metabolic pathways, including the polyketide pathway. It interacts with enzymes such as polyketide synthases and decarboxylases, which are essential for its biosynthesis and further modifications . These interactions influence metabolic flux and the levels of various metabolites, contributing to the compound’s biological activity.

Transport and Distribution

Within cells and tissues, orsellinic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its biological function . The transport mechanisms ensure that orsellinic acid reaches its target sites within the cell.

Subcellular Localization

Orsellinic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function within the cell . Understanding the subcellular distribution of orsellinic acid helps elucidate its role in various cellular processes.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L’acide orsellinique peut être synthétisé par plusieurs méthodes :

Oxydation de l’orsellaldéhyde : Cette méthode consiste en l’oxydation de l’orsellaldéhyde pour produire de l’this compound.

Formation d’adduit de Michael : L’this compound peut également être préparé par une réaction d’adduit de Michael.

Hydrolyse de l’acide éverninique ou de l’acide ramalinique : En faisant bouillir ces acides avec de l’hydroxyde de baryum, on peut produire de l’this compound.

Méthodes de production industrielle : La production industrielle de l’this compound est encore à ses débuts. Les progrès de la biologie synthétique se sont révélés prometteurs. Par exemple, l’expression hétérologue des gènes de la synthétase de polykétides dans Aspergillus oryzae a été utilisée pour produire de l’this compound .

Analyse Des Réactions Chimiques

L’acide orsellinique subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former divers dérivés.

Réduction : Bien que moins courantes, les réactions de réduction peuvent modifier la structure de l’this compound.

Substitution : Les réactions de substitution, en particulier celles impliquant les groupes hydroxyle, sont courantes.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound, tels que l’o-orsellinaldéhyde .

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés.

Industrie : L’this compound est utilisé dans la production de divers produits chimiques industriels et pharmaceutiques.

Comparaison Avec Des Composés Similaires

L’acide orsellinique est similaire à d’autres acides phénoliques, tels que l’acide salicylique et l’acide gallique. il est unique en raison de sa structure spécifique et de la présence de deux groupes hydroxyle et d’un groupe méthyle sur le cycle benzénique. Cette structure permet à l’this compound de participer à des réactions chimiques uniques et de présenter des activités biologiques distinctes .

Composés similaires :

- Acide salicylique

- Acide gallique

- Acide caféique

Propriétés

IUPAC Name |

2,4-dihydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKYESDOVDKZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197385 | |

| Record name | o-Orsellinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-64-8 | |

| Record name | Orsellinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Orsellinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Orsellinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORSELLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11XLA0494B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biosynthetic pathway for orsellinic acid in fungi?

A1: Orsellinic acid is primarily biosynthesized in fungi via the acetate-malonate pathway. This involves the condensation of one acetyl-CoA unit with three malonyl-CoA units. []

Q2: Is 6-methylsalicylic acid a direct precursor of orsellinic acid in Aspergillus fumigatus?

A2: While 6-methylsalicylic acid can be hydroxylated to form orsellinic acid in Aspergillus fumigatus, research suggests it is not a direct precursor. It's likely converted into a true intermediate, potentially after hydroxylation. []

Q3: How is orsellinic acid metabolized in Gliocladium roseum?

A3: Gliocladium roseum can decarboxylate orsellinic acid, releasing orcinol into the medium. The organism also possesses an esterase that hydrolyzes orsellinic acid methyl ester. []

Q4: Can the chirality of malonyl-CoA influence orsellinic acid biosynthesis?

A4: Yes, studies using chirally labelled malonates have shown that the hydrogen atoms eliminated during orsellinic acid biosynthesis originate from opposite absolute orientations in malonyl-CoA, indicating stereospecificity. []

Q5: What is the role of orsellinic acid in the interaction between Streptomyces rapamycinicus and Aspergillus nidulans?

A5: Direct physical interaction between these two organisms triggers orsellinic acid production in Aspergillus nidulans. This is mediated by the bacterial metabolite Polaramycin B, which induces the expression of the fungal orsellinic acid gene cluster. [, ]

Q6: Does orsellinic acid production in Aspergillus nidulans involve histone modifications?

A6: Yes, the bacterial trigger leads to the modification of fungal histones. Specifically, the Saga/Ada complex, a histone acetyltransferase, is required for the induction of the orsellinic acid gene cluster in A. nidulans by S. rapamycinicus. [, ]

Q7: What specific histone modifications are linked to orsellinic acid production in A. nidulans?

A7: Increased acetylation of histone H3 at lysine 9 and 14 is observed during the interaction of A. nidulans and S. rapamycinicus. This acetylation is dependent on the Saga/Ada complex and is linked to the activation of the orsellinic acid gene cluster. []

Q8: How does orsellinic acid contribute to the virulence of the insect pathogen Beauveria bassiana?

A8: In Beauveria bassiana, orsellinic acid is a precursor to the bibenzoquinone oosporein. Oosporein exhibits insecticidal activity and is required for full fungal virulence by suppressing the insect's immune response. []

Q9: Does orsellinic acid possess any inherent biological activity?

A9: Yes, orsellinic acid has demonstrated immunomodulatory activity. It can suppress the respiratory burst of human phagocytes and murine macrophages. [, ]

Q10: What are some notable derivatives of orsellinic acid found in nature?

A10: Orsellinic acid serves as a building block for numerous natural products, including:

- Depsides: e.g., lecanoric acid [, ], methyl haematommate [, ], and montagnetol [, ]

- Depsidones: e.g., physodic acid and lobaric acid []

- Meroterpenoids: e.g., ascofuranone and ascochlorin [], daurichromenic acid [], and globosumones A-C []

- Other derivatives: e.g., fumigatol and fumigatin [, , ], gliorosein [], and trivaric acid []

Q11: How does the structure of orsellinic acid esters influence their radical scavenging activity?

A11: Studies on orsellinates (esters of orsellinic acid) revealed that increasing the length of the alkyl chain from methyl to n-butyl generally enhances their radical scavenging activity. Branching in the alkyl chain also influences the activity, with iso-propyl and tert-butyl derivatives exhibiting higher activity compared to their linear counterparts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)

![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)

![[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B149504.png)